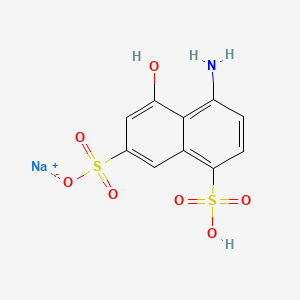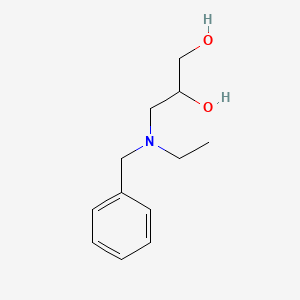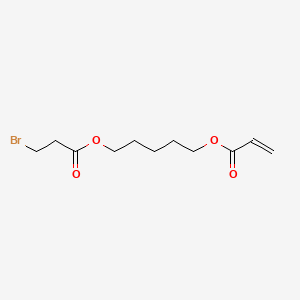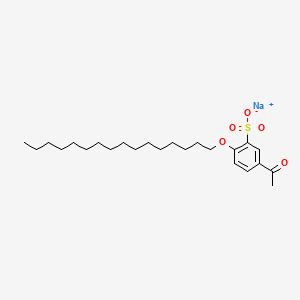
Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate: is a chemical compound with the molecular formula C24H39NaO5S and a molecular weight of 462.61823 g/mol . It is known for its unique structure, which includes an acetyl group, a hexadecyloxy chain, and a benzenesulphonate group. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate typically involves the following steps:
Etherification: The attachment of a hexadecyloxy chain to the benzene ring.
Sulphonation: The addition of a sulphonate group to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate can undergo oxidation reactions, where the acetyl group may be converted to a carboxyl group.
Reduction: The compound can be reduced to remove the acetyl group, forming a simpler structure.
Substitution: Various substitution reactions can occur, where different functional groups replace the existing groups on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Simplified benzene derivatives.
Substitution Products: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry:
Surfactants: Used as a surfactant in various chemical formulations due to its amphiphilic nature.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Cell Membrane Studies: Utilized in studies involving cell membrane interactions due to its amphiphilic properties.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry:
Detergents: Employed in the formulation of industrial detergents and cleaning agents.
Cosmetics: Used in cosmetic products for its emulsifying properties.
Mechanism of Action
The mechanism by which sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate exerts its effects is primarily through its interaction with lipid membranes. The hexadecyloxy chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Sodium dodecylbenzenesulphonate: Another surfactant with a shorter alkyl chain.
Sodium 5-acetyl-2-(dodecyloxy)benzenesulphonate: Similar structure but with a dodecyloxy chain instead of a hexadecyloxy chain.
Potassium 5-acetyl-2-(hexadecyloxy)benzenesulphonate: The potassium salt variant of the compound.
Uniqueness: Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate is unique due to its specific combination of functional groups and the length of its alkyl chain, which imparts distinct physicochemical properties. This makes it particularly effective in applications requiring strong surfactant properties and membrane interactions .
Properties
CAS No. |
94134-65-3 |
|---|---|
Molecular Formula |
C24H39NaO5S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
sodium;5-acetyl-2-hexadecoxybenzenesulfonate |
InChI |
InChI=1S/C24H40O5S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-29-23-18-17-22(21(2)25)20-24(23)30(26,27)28;/h17-18,20H,3-16,19H2,1-2H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
LXLBWODRGWJMLM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


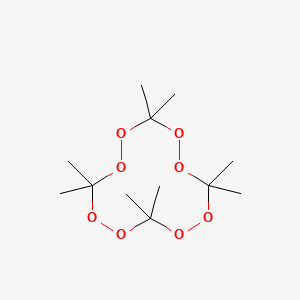


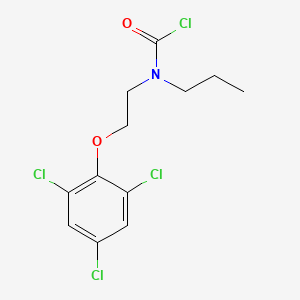




![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
